2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N,N-diethyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-11(6-2)9(12)8(10)7(3)4;/h7-8H,5-6,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAODYLFHZRLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236263-36-7 | |
| Record name | Butanamide, 2-amino-N,N-diethyl-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Amidation Reaction
The core step in the synthesis is the formation of the amide bond between 2-amino-3-methylbutanoic acid and diethylamine. This is typically accomplished using a coupling agent to activate the carboxylic acid group, enabling nucleophilic attack by the amine.
- Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used to activate the acid group, facilitating the formation of the amide bond under anhydrous conditions to prevent hydrolysis of intermediates.
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are employed to maintain a dry environment.
- Temperature: Reactions are generally performed at mild temperatures (0–25 °C) to control reaction rates and minimize side reactions.
- Reaction Time: Typically ranges from 1 to 12 hours depending on scale and conditions.
After amidation, the product is isolated and purified.
Formation of Hydrochloride Salt
The free amide base is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which enhances the compound's stability and solubility.
- Acid Treatment: The amide is dissolved in an appropriate solvent (e.g., methanol), and HCl gas or aqueous HCl is introduced.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration.
- Purification: Recrystallization from solvents like isopropanol or methanol ensures high purity.
Representative Synthetic Procedure (Based on Literature Data)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation of acid | 2-amino-3-methylbutanoic acid + DCC in THF, 0 °C, 1 h | Formation of activated ester intermediate |
| Amidation | Addition of diethylamine, room temperature, 8 h | Formation of 2-Amino-N,N-diethyl-3-methylbutanamide |
| Workup | Filtration to remove dicyclohexylurea, washing with HCl and saturated NH4Cl solution | Removal of impurities |
| Salt formation | Treatment with HCl in methanol, stirring at room temperature | Formation of hydrochloride salt |
| Purification | Recrystallization from isopropanol or methanol | Pure 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride |
Alternative and Related Synthetic Routes
While direct amidation with DCC is standard, other methods reported in related amide syntheses may be adapted:
- Use of N-Hydroxysuccinimide (NHS) Esters: Activation of amino acid derivatives via NHS esters can improve coupling efficiency and reduce side products.
- Catalytic Methods: Metal-catalyzed amidation or reductive amination approaches have been explored for related compounds, though specific application to this compound requires further study.
- Reduction of Cyclopropene Intermediates: Some syntheses of related diethylamino amides involve ring-opening of cyclopropene carboxamides followed by reduction, but this is less common for the target compound.
Analytical and Purity Considerations
- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm structure and purity, with characteristic peaks for the diethylamino and methylbutanamide moieties.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- Chromatography: Flash column chromatography or recrystallization ensures removal of side products and coupling agent residues.
- Yield: Reported yields for similar amidation reactions range from 68% to over 90%, depending on conditions and purification methods.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 2-amino-3-methylbutanoic acid, diethylamine | High purity reagents recommended |
| Coupling agent | Dicyclohexylcarbodiimide (DCC) | Stoichiometric or slight excess |
| Solvent | THF, dichloromethane, methanol | Anhydrous conditions preferred |
| Temperature | 0–25 °C for amidation; room temp for salt formation | Control to minimize side reactions |
| Reaction time | 1–12 hours amidation; 1–4 hours salt formation | Depends on scale and stirring efficiency |
| Purification methods | Filtration, washing, recrystallization | Ensures high purity |
| Yield | 68–92% | Optimized by reaction and purification |
Research Findings and Optimization Notes
- The use of DCC as a coupling agent is effective but generates dicyclohexylurea as a byproduct, which must be thoroughly removed to avoid contamination.
- Maintaining anhydrous conditions is critical to prevent hydrolysis of activated intermediates.
- The hydrochloride salt form improves compound stability and handling, especially for biological applications.
- Alternative coupling agents or catalytic amidation methods may offer greener or more efficient routes but require further validation for this specific compound.
- Scale-up requires careful control of temperature and stirring to maintain reproducibility and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: N-alkylated amides.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is performed under anhydrous conditions to prevent hydrolysis. The final product is obtained by treating the resulting amide with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Chemical Properties:
- Molecular Weight: Approximately 208.73 g/mol
- Appearance: White crystalline solid
- Solubility: Soluble in water
Chemistry
This compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. It participates in oxidation, reduction, and substitution reactions, making it versatile for synthesizing more complex molecules.
Biology
In biological research, this compound is employed to study enzyme kinetics and protein-ligand interactions . Its ability to modulate enzyme activity suggests potential roles in biochemical pathways. Notably, it has been investigated for its effects on neurotransmitter systems .
Medicine
The compound is being explored for its potential therapeutic properties , particularly as an intermediate in the synthesis of pharmaceutical compounds. Preliminary studies indicate that derivatives may exhibit antiproliferative activity against cancer cell lines such as MCF-7 and MDA-MB-231 .
Research has shown that this compound exhibits significant biological activity:
- Antiproliferative Activity: In vitro studies indicate IC50 values ranging from 10 to 33 nM for effective compounds against breast cancer cell lines .
- Neurotransmitter Interaction: The compound may influence dopaminergic and serotonergic pathways, implicating it in mood regulation and potential anxiolytic effects .
Case Studies
- Antiproliferative Effects: A study demonstrated that derivatives of similar amides inhibited cell proliferation in cancer lines. The findings suggest that modifications to the amide structure can enhance biological efficacy .
- Enzyme Modulation: Research into the compound's interaction with specific enzymes revealed that it can act as both an inhibitor and activator, highlighting its potential utility in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or alteration of receptor binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride
- Molecular Formula : C₉H₂₁ClN₂O
- Molecular Weight : 208.73 g/mol
- CAS Number : 1236263-36-7
- Storage : Sealed in dry conditions at room temperature .
Structural Features: This compound features a branched butanamide backbone with a 3-methyl substituent, an amino group at position 2, and diethyl groups on the nitrogen. The hydrochloride salt enhances stability and solubility.
Comparison with Structurally Similar Compounds
2-Amino-N,3-dimethylbutanamide Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O (CAS: 188890-78-0)
- Key Differences :
- Lacks the diethyl groups on the nitrogen, replaced by a single methyl group.
- Simpler structure with lower molecular weight (166.65 g/mol vs. 208.73 g/mol).
- Applications : Used in peptide synthesis and as a building block for bioactive molecules. Safety data indicate precautions for inhalation exposure .
(R)-2-Amino-N,3-dimethylbutanamide Hydrochloride
- Molecular Formula : C₆H₁₅ClN₂O (CAS: 202825-94-3)
- Key Differences: Stereospecific (R)-configuration at the chiral center. Similar to the above but with an additional methyl group, altering steric hindrance. Applications: Potential use in enantioselective synthesis due to chiral properties .
2-Amino-N,N,3-trimethylbutanamide Hydrochloride
2-Amino-N-ethyl-3-methylbutanamide Hydrochloride
2-Amino-N,N-dimethylacetamide Hydrochloride
- Molecular Formula : C₅H₁₂ClN₂O (CAS: 72287-77-5)
- Key Differences: Simpler acetamide backbone with dimethylamino groups. Smaller size (molar mass ~151.6 g/mol) and higher solubility in polar solvents. Safety: Classified as irritant, requiring careful handling .
Comparative Analysis Table
Key Findings and Implications
- Solubility Trends: Compounds with higher polar surface areas (e.g., 2-Amino-N,N,3-trimethylbutanamide HCl) exhibit better aqueous solubility, critical for biological applications .
- Chiral Utility: The (R)-isomer of 2-Amino-N,3-dimethylbutanamide HCl highlights the role of stereochemistry in drug design, where enantiomers can have divergent biological activities .
- Safety Considerations: Simpler analogs like 2-Amino-N,N-dimethylacetamide HCl carry irritant classifications, whereas data on the target compound’s toxicity remain unspecified .
Biological Activity
2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride, a compound with the molecular formula C₉H₂₁ClN₂O, has garnered attention in scientific research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
The synthesis of this compound typically involves the reaction of 2-amino-3-methylbutanoic acid with diethylamine. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to prevent hydrolysis. The resulting amide is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator depending on the context of its use. Notably, it has been implicated in modulating enzyme kinetics and influencing protein-ligand interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : It has been studied for its effects on various enzymes, potentially altering their activity and impacting metabolic pathways.
- Neuroactive Properties : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, indicating potential neuroactive effects .
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against cancer cell lines, suggesting that this compound may also exhibit this property .
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have shown that derivatives of similar amides can inhibit cell proliferation in cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). These studies reveal IC50 values ranging from 10 to 33 nM for effective compounds .
- Neurotransmitter Interaction : Interaction studies indicate that this compound may affect neurotransmitter systems, although comprehensive profiling is still needed to understand its full pharmacodynamics.
Comparative Analysis
The following table summarizes the structural comparisons between this compound and structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N,N-diethyl-3-methylbutanamide HCl | C₉H₂₁ClN₂O | Amide structure; potential neuroactive properties |
| N,N-Diethyl-3-methylbutanamide | C₉H₁₉N | Lacks hydrochloride; less soluble |
| 2-Amino-3-methylbutanamide | C₇H₁₅N₂O | Simpler structure; fewer substituents |
| N,N-Diethylglycine | C₇H₁₅N | Different amino acid structure; less bulky |
This table highlights the unique features of this compound, particularly its potential neuroactive properties due to its specific combination of functional groups.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 2-amino-N,N-diethyl-3-methylbutanamide hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via amidation reactions. A common approach involves reacting (S)-2-amino-3-methylbutanoic acid with diethylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The hydrochloride form is precipitated using HCl gas or concentrated hydrochloric acid, followed by crystallization in ethanol or methanol to achieve >95% purity. Key steps include:
- Reaction Conditions : Stirring at 0–5°C for 12–24 hours under inert atmosphere.
- Purification : Sequential vacuum filtration and recrystallization in anhydrous solvents .
- Quality Control : Purity is verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H NMR (DMSO-d₆, δ 1.2–1.4 ppm for diethyl groups) .
Q. How does the hydrochloride salt enhance the compound’s applicability in biological assays?
- Methodological Answer : The hydrochloride form improves aqueous solubility (up to 50 mg/mL in PBS pH 7.4), enabling use in cell-based assays. Researchers should:
- Prepare stock solutions in deionized water or PBS, filter-sterilize (0.22 µm), and store at –20°C.
- Confirm stability via UV-Vis spectroscopy (λmax 220–260 nm) over 72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Yield discrepancies (40–85%) often arise from variations in amine nucleophilicity or solvent polarity. To address this:
- Optimization Framework :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF (1:1) | Maximizes amine reactivity |
| Temperature | 25°C (room temp) | Reduces side reactions |
| Coupling Agent | EDC/HOBt (1.2 eq) | Improves amidation efficiency |
- Troubleshooting : Use LC-MS to identify byproducts (e.g., unreacted carboxylate intermediates) .
Q. How can computational modeling predict the compound’s interaction with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions with GABA receptors or ion channels. Key steps:
- Ligand Preparation : Optimize 3D structure with Gaussian 16 (B3LYP/6-31G*).
- Receptor Selection : Use PDB ID 6X3T (GABA-A receptor) for docking studies.
- Validation : Compare binding affinities (ΔG) with known agonists (e.g., muscimol) .
Q. What analytical techniques differentiate stereoisomers in synthesized batches?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers. Advanced methods include:
- Circular Dichroism (CD) : Detect Cotton effects at 210–230 nm.
- X-ray Crystallography : Resolve absolute configuration (e.g., CCDC deposition for (S)-isomer) .
Pharmacological Research Questions
Q. How to design dose-response studies for evaluating neuroprotective effects?
- Methodological Answer :
- In Vitro : Treat SH-SY5Y cells with 1–100 µM compound for 24–48 hours. Measure viability via MTT assay and ROS levels (DCFH-DA probe).
- In Vivo : Administer 10–50 mg/kg (i.p.) in rodent models of ischemia. Use MRI or histopathology to assess neuronal survival .
Q. What mechanistic studies elucidate its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, JAK2) via radiometric assays (³³P-ATP).
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in treated vs. control cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
